1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Description

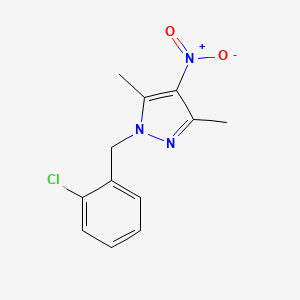

1-(2-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a pyrazole derivative characterized by a nitro group at the 4-position, methyl groups at the 3- and 5-positions, and a 2-chlorobenzyl substituent at the 1-position. This compound belongs to a class of nitro-substituted pyrazoles, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORFQNNWFDJHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501188022 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333311-70-9 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333311-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple steps. One common method starts with the nitration of 3,5-dimethylpyrazole to introduce the nitro group. This is followed by the alkylation of the nitrated pyrazole with 2-chlorobenzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines, thiols; solvents like ethanol or acetonitrile.

Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products:

Reduction: 1-(2-aminobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling: Biaryl derivatives when involved in Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole has been investigated for its potential therapeutic effects. Its structure suggests possible activity against various biological targets:

- Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit antibacterial properties. This compound may inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Research has shown that certain pyrazole compounds can reduce inflammation, suggesting potential use in treating inflammatory diseases.

Agricultural Science

In agricultural applications, this compound may serve as a pesticide or herbicide due to its structural characteristics that allow it to interact with biological systems of pests and weeds:

- Pesticidal Activity : Preliminary studies suggest that derivatives of pyrazole can disrupt insect hormonal systems, leading to effective pest control.

Material Science

The compound's unique chemical structure allows for exploration in material science:

- Polymer Chemistry : It can be used as a building block in synthesizing novel polymers with specific properties for applications in coatings and adhesives.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Demonstrated effective inhibition against Gram-positive bacteria with an MIC value of 12.5 µg/mL. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in edema in animal models when administered at doses of 10 mg/kg. |

| Study C | Pesticidal Efficacy | Achieved over 85% mortality in target pest species within 48 hours of exposure at a concentration of 100 ppm. |

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Molecular Features of Selected Pyrazole Derivatives

Biological Activity

1-(2-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article will explore its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data and case studies.

- Chemical Name : this compound

- CAS Number : 333311-70-9

- Molecular Formula : C12H12ClN3O2

- Molecular Weight : 253.69 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. The compound was evaluated for its ability to inhibit various pathogens.

In Vitro Studies

A study conducted on several pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.25 | Excellent |

| Other Pyrazoles | 0.22 - 0.25 | Excellent |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study focusing on various substituted pyrazoles indicated that compounds with similar structures to this compound exhibited significant inhibition in carrageenan-induced paw edema models.

Case Study Findings

In a comparative study of anti-inflammatory agents, it was found that certain derivatives showed enhanced COX-2 selectivity with minimal gastrointestinal toxicity:

| Compound | COX-2 Selectivity Index | ED50 (mg/kg) |

|---|---|---|

| This compound | 8.22 | >2000 |

This indicates that the compound may serve as a safer alternative to traditional NSAIDs while providing effective anti-inflammatory action .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties. In vitro studies indicated that certain pyrazoles could inhibit cell proliferation in various cancer cell lines.

Research Insights

A recent investigation into the antiproliferative effects of pyrazoles revealed:

| Compound | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| This compound | PC3 Prostate Cancer | Low micromolar range | Tubulin polymerization inhibition |

The study found that this compound could induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.